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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)-1H-pyrazole

Cat. No.: B1301763

This guide provides a detailed spectroscopic comparison of the key compounds involved in the
synthesis of 3-(2-nitrophenyl)-1H-pyrazole, a heterocyclic moiety of interest in medicinal
chemistry. By examining the changes in tH NMR, 13C NMR, Infrared (IR), and UV-Visible
spectra, researchers can effectively track the conversion of the starting material, 2'-
nitroacetophenone, through the intermediate chalcone, to the final pyrazole product.

Synthetic Pathway

The synthesis of 3-(2-nitrophenyl)-1H-pyrazole is typically achieved through a two-step
process. The first step is a Claisen-Schmidt condensation of 2'-nitroacetophenone with
benzaldehyde to form the a,B-unsaturated ketone, (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-
one (a chalcone). The subsequent step involves the cyclization of the chalcone with hydrazine
hydrate to yield the final pyrazole product.
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Synthesis of 3-(2-nitrophenyl)-1H-pyrazole

Step 1: Claisen-Schmidt Condensation
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Step 2: Pyrazole Formation
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Caption: Synthetic route from 2'-nitroacetophenone to 3-(2-nitrophenyl)-1H-pyrazole.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the precursor, intermediate,
and final product. These data are essential for monitoring reaction progress and confirming the
identity of the synthesized compounds.

Note: Spectroscopic data for the exact 2-nitrophenyl isomers of the chalcone and pyrazole are
limited in the available literature. Therefore, data for closely related isomers are presented for
comparison, with differences noted. All chemical shifts (d) are in ppm.

Table 1: *H NMR Spectroscopic Data
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Aromatic Protons Olefinic/Pyrazole Other Protons (9,
Compound
(3, ppm) Protons (5, ppm) ppm)
2'-Nitroacetophenone 7.50 - 8.20 (m, 4H) - 2.65 (s, 3H, -CHs)
8.13 (d, 1H, J=15.6
(B)-3-(2-

Hz, -CO-CH=CH-
7.40 - 8.10 (m, 9H) Ar)7.34 (d, 1H, J=15.6
Hz, -CO-CH=CH-Ar)

nitrophenyl)-1-
phenylprop-2-en-1-

one
[1]
_ 7.50 - 8.60 (m, 4H,
3-(3-nitrophenyl)-1H- ) 6.70 (d, 1H, Pyrazole
Nitrophenyl)7.70 (d, ~13.0 (br s, 1H, -NH)
pyrazole H-4)

1H, Pyrazole H-5)

*Note on Isomers: Data for (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one is presented as a
close analog to the target chalcone. The key features of the a,3-unsaturated system (two
doublets with a large coupling constant of ~16 Hz) are expected to be very similar.[2] Data for
3-(3-nitrophenyl)-1H-pyrazole is used as an analog for the final product. The chemical shifts of
the pyrazole ring protons (H-4 and H-5) and the NH proton are expected to be in a similar
region for the 2-nitro isomer.[3]

Table 2: 3C NMR Spectroscopic Data
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Carbonyl Aromatic Olefinic/Pyraz
Other Carbons
Compound Carbon (o, Carbons (o, ole Carbons
(3, ppm)

ppm) ppm) (5, ppm)
2'-
Nitroacetopheno ~198.0 124.0 - 148.0 - ~28.0 (-CHs)
ne[4]

124.8, 128.6,
(B)-3-(2- 129.1, 130.2,
_ 127.0 (-CO-

nitrophenyl)-1- 131.1, 133.0,

190.2 CH=), 140.0 -
phenylprop-2-en- 133.5, 137.2,

) (=CH-Ar)
1-onef1] 148.3 (Aromatic
& C-NO2)

3-(3- 121.0- 149.0 ~103.0 (C-4),
nitrophenyl)-1H- - (Nitrophenyl & C- ~130.0 (C-5), -
pyrazole[3] NO2) ~145.0 (C-3)

Table 3: IR Spectroscopic Data (cm™?)
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Vv(NO2) v(C=C) I Key
Compound v(C=0) V(N-H)
(asym/sym) v(C=N) Features
Strong
o carbonyl
) ~1525/ stretch. Two
Nitroacetoph ~1700 ~1600, ~1450 - i
~1350 strong nitro
enone[5][6]
group
stretches.
Shift of C=0
to lower
frequenc
(E)-1-(2- e
] due to
nitrophenyl)-3 . .
1636 1515/ 1342 1609 - conjugation.
-phenylprop-
Appearance
2-en-1-one[2]
of alkene
C=C stretch.
[1]
Disappearanc
e of the C=0
stretch.
Appearance
3-(2- of a broad N-
) ~1520/ ~3200-3400
nitrophenyl)-1 - ~1590 (C=N) H stretch.
~1345 (br)
H-pyrazole Appearance
of C=N

stretch from
the pyrazole
ring.[7]

Table 4: UV-Visible Spectroscopic Data
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Compound

A_max (nm)
(Solvent)

Chromophore

Expected
Observations

2'-Nitroacetophenone

~250-260 (Ethanol)

Nitrophenyl, C=0

T — TT* transitions of
the aromatic ring and
n - 1T* transition of

the carbonyl group.[8]

(B)-1-(2-
nitrophenyl)-3-
phenylprop-2-en-1-

one

~300-320 (Ethanol)

Extended conjugated
system (Ar-C=C-C=0-
Ar)

Bathochromic (red)
shift compared to the
acetophenone due to
the extended T1t-
conjugation of the

chalcone backbone.

3-(2-nitrophenyl)-1H-

pyrazole

~260-280 (Ethanol)

Phenyl-pyrazole

system

Hypsochromic (blue)
shift compared to the
chalcone as the
conjugation is now
between a phenyl and

a pyrazole ring.[7]

Experimental Protocols

Synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-
one (Chalcone)

This procedure is a typical Claisen-Schmidt condensation.[1][9]

e Dissolve 2'-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30-40

mL) in a round-bottom flask.

e Cool the mixture in an ice bath with stirring.

o Slowly add an agueous solution of sodium hydroxide (20-40%, 5-10 mL) dropwise, keeping

the temperature below 10 °C.
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After the addition is complete, continue stirring in the ice bath for 1-2 hours, and then at room
temperature for an additional 2-4 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute
HCI.

Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and
dry.

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Synthesis of 3-(2-nitrophenyl)-1H-pyrazole

This protocol describes the cyclization of a chalcone to a pyrazole.[7][10]

Suspend the synthesized chalcone (5 mmol) in ethanol (30 mL) in a round-bottom flask.
Add hydrazine hydrate (80-100%, 10 mmol) to the suspension.

Add a catalytic amount of acetic acid (2-3 drops).

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

Filter the solid product, wash with water, and dry.

Recrystallize the crude pyrazole from a suitable solvent such as ethanol or an ethanol/water
mixture.

Spectroscopic Characterization Workflow

The following general procedures are used for acquiring the spectroscopic data.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic characterization of synthesized compounds.

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or
500 MHz) using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS)
as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform
Infrared (FTIR) spectrophotometer. Solid samples are analyzed as KBr pellets or by using an
Attenuated Total Reflectance (ATR) accessory.

UV-Visible Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis
spectrophotometer using a dilute solution of the compound in a spectroscopic grade solvent
like ethanol.

By following these protocols and comparing the obtained spectra with the reference data,
researchers can confidently track the chemical transformations from the initial precursor to the
final pyrazole product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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